2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[84002,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the triazatricyclo[8.4.0.02,7]tetradeca core through a cyclization reaction.
- Introduction of the sulfanylidene and imino groups via nucleophilic substitution reactions.
- Attachment of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- **this compound
Uniqueness
The uniqueness of 2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[84002,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide lies in its complex structure, which includes multiple functional groups and a tricyclic core
Properties
Molecular Formula |
C33H31N5O2S2 |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C33H31N5O2S2/c1-21-14-16-22(17-15-21)35-27(39)20-42-32-36-30-28(29(34)37(32)23-10-6-4-7-11-23)25-18-33(2,3)40-19-26(25)31(41)38(30)24-12-8-5-9-13-24/h4-17,34H,18-20H2,1-3H3,(H,35,39) |
InChI Key |
LRSJAJSFTWOAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(COC(C4)(C)C)C(=S)N3C5=CC=CC=C5)C(=N)N2C6=CC=CC=C6 |
Origin of Product |
United States |
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